Orthogonal Protection Stability: BOC-O-Benzyl-L-threonine vs. Unprotected BOC-L-threonine
BOC-O-Benzyl-L-threonine provides full orthogonal protection of the hydroxyl side chain, which remains intact during iterative Boc-deprotection with TFA . In contrast, BOC-L-threonine (CAS 2592-18-9) lacks side-chain protection, exposing the hydroxyl group and leading to quantifiable losses in coupling efficiency and increased side-product formation . This differentiation is critical for maintaining sequence integrity in long peptide chains.
| Evidence Dimension | Side-chain protection and stability during standard Boc-deprotection (TFA) |
|---|---|
| Target Compound Data | Benzyl ether protection; remains intact during multiple TFA cycles |
| Comparator Or Baseline | BOC-L-threonine (CAS 2592-18-9): No side-chain protection; free hydroxyl group |
| Quantified Difference | Qualitative difference in protection state; no quantitative metric directly comparable |
| Conditions | Boc solid-phase peptide synthesis (SPPS) using TFA for N-α deprotection |
Why This Matters
Prevents O-acylation and branching side reactions, ensuring higher crude peptide purity and simplifying downstream purification.
